

# 5-(4-Iodophenyl)furan-2-carbaldehyde chemical properties and solubility

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-(4-Iodophenyl)furan-2-carbaldehyde

Cat. No.: B1308673

[Get Quote](#)

## 5-(4-Iodophenyl)furan-2-carbaldehyde: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known chemical properties and solubility of **5-(4-Iodophenyl)furan-2-carbaldehyde**. Due to the limited availability of specific experimental data for this compound, this guide incorporates information from closely related analogs to offer a comprehensive profile for research and development purposes.

### Core Chemical Properties

While specific experimental data for **5-(4-Iodophenyl)furan-2-carbaldehyde** is not extensively documented, its fundamental properties can be inferred from its structure and data available for analogous compounds.

Table 1: Physicochemical Properties of **5-(4-Iodophenyl)furan-2-carbaldehyde** and Related Compounds

Property	5-(4-Iodophenyl)furan-2-carbaldehyde (Predicted/Inferred)	5-(2-Iodophenyl)furan-2-carbaldehyde	5-(4-Bromophenyl)furan-2-carbaldehyde	5-(4-Nitrophenyl)furan-2-carbaldehyde
Molecular Formula	C <sub>11</sub> H <sub>7</sub> IO <sub>2</sub>	C <sub>11</sub> H <sub>7</sub> IO <sub>2</sub>	C <sub>11</sub> H <sub>7</sub> BrO <sub>2</sub>	C <sub>11</sub> H <sub>7</sub> NO <sub>4</sub>
Molecular Weight	298.08 g/mol	298.08 g/mol	251.08 g/mol	217.18 g/mol [1]
Melting Point	Data not available	Data not available	Data not available	204-206 °C[1]
Boiling Point	Data not available	Data not available	Data not available	406.8 °C (Predicted)[1]
Appearance	Likely a solid	---	Solid	---

## Spectroscopic Data

Detailed spectroscopic data for **5-(4-Iodophenyl)furan-2-carbaldehyde** is not readily available in the public domain. However, the expected spectral characteristics can be predicted based on the analysis of similar structures.

Table 2: Expected Spectroscopic Characteristics for **5-(4-Iodophenyl)furan-2-carbaldehyde**

Technique	Expected Peaks/Signals
$^1\text{H}$ NMR	Signals corresponding to the aldehyde proton (CHO), furan ring protons, and the protons on the iodophenyl ring.
$^{13}\text{C}$ NMR	Signals for the carbonyl carbon, carbons of the furan and iodophenyl rings.
IR Spectroscopy	Characteristic absorption bands for the C=O stretch of the aldehyde, C-O-C stretch of the furan ring, and C-I stretch.
Mass Spectrometry	A molecular ion peak corresponding to the compound's molecular weight.

## Solubility Profile

The solubility of **5-(4-iodophenyl)furan-2-carbaldehyde** is predicted to be in line with other polar aromatic aldehydes.

Table 3: Predicted Solubility of **5-(4-iodophenyl)furan-2-carbaldehyde**

Solvent	Predicted Solubility	Rationale
Water	Sparingly soluble	The polar aldehyde and furan oxygen may allow for limited hydrogen bonding with water, but the large nonpolar iodophenyl group will limit overall solubility.
Polar Organic Solvents (e.g., DMSO, DMF, Acetone, Ethanol)	Soluble	The polar nature of the aldehyde and furan ring will facilitate dissolution in these solvents.
Nonpolar Organic Solvents (e.g., Hexane, Toluene)	Slightly soluble to Insoluble	The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents.

## Experimental Protocols

While specific experimental protocols for **5-(4-iodophenyl)furan-2-carbaldehyde** are not published, the following are general methodologies that would be employed for its synthesis and characterization.

## Synthesis of 5-Aryl-furan-2-carbaldehydes (General Procedure)

A common method for the synthesis of 5-aryl-furan-2-carbaldehydes is the Suzuki coupling reaction.<sup>[1]</sup>

- **Reaction Setup:** In a round-bottom flask, dissolve 5-bromofuran-2-carbaldehyde and (4-iodophenyl)boronic acid in a suitable solvent such as 1,4-dioxane.
- **Catalyst and Base:** Add a palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride, and an aqueous solution of a base, such as sodium carbonate.

- **Reaction Conditions:** Heat the mixture under an inert atmosphere (e.g., nitrogen) at a temperature typically ranging from 80-100 °C for several hours.
- **Workup:** After the reaction is complete, cool the mixture and filter it to remove the catalyst. The organic product is then extracted using a suitable organic solvent.
- **Purification:** The crude product is purified by column chromatography on silica gel to yield the pure **5-(4-iodophenyl)furan-2-carbaldehyde**.

## Characterization Protocols

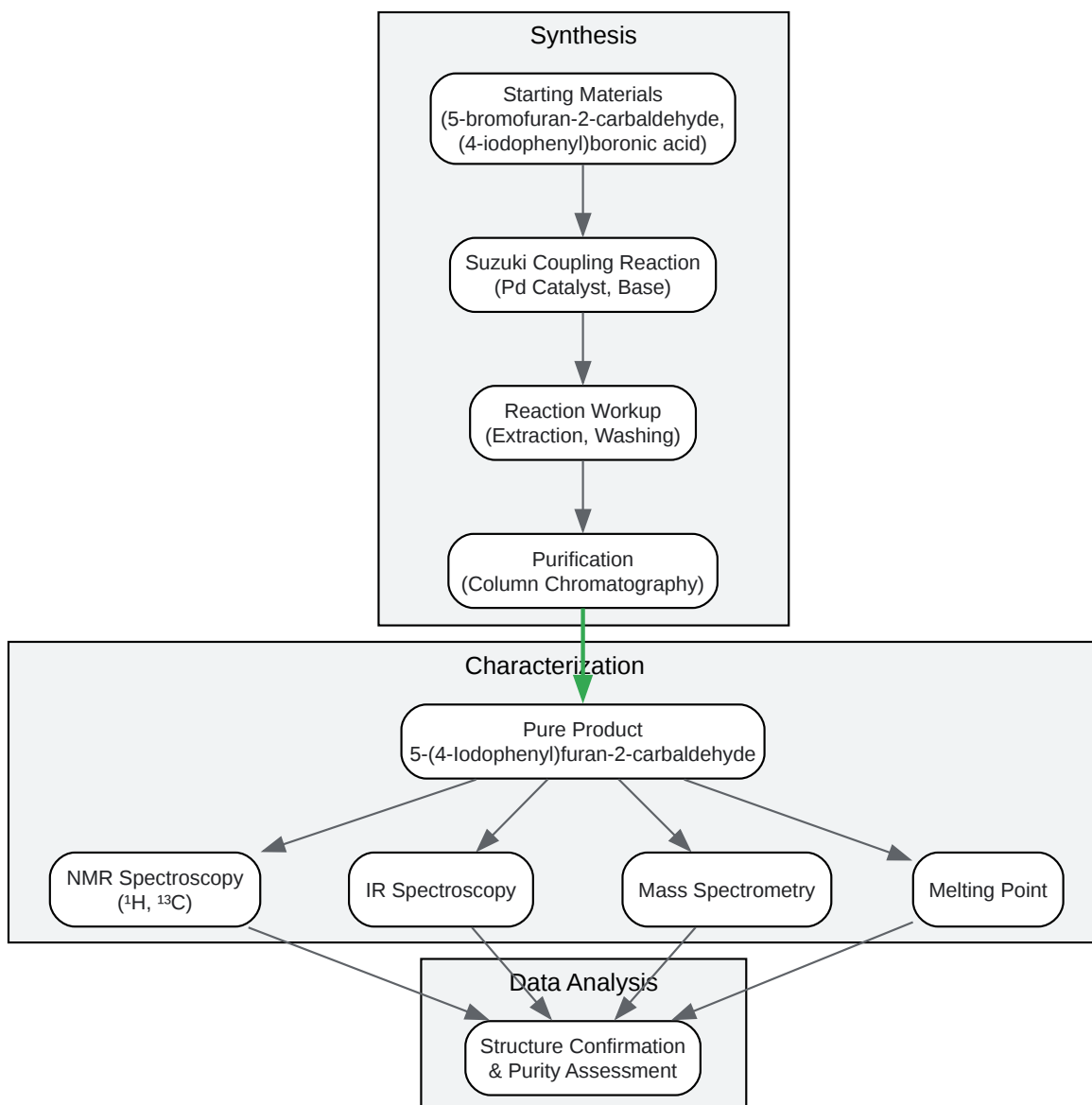
Standard analytical techniques are used to confirm the identity and purity of the synthesized compound.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
  - **Sample Preparation:** Dissolve a small amount of the compound in a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
  - **Analysis:** Record <sup>1</sup>H and <sup>13</sup>C NMR spectra to determine the chemical structure by analyzing chemical shifts, coupling constants, and integration of the signals.
- **Infrared (IR) Spectroscopy:**
  - **Sample Preparation:** The sample can be analyzed as a solid (using KBr pellet method) or as a thin film.
  - **Analysis:** Obtain the IR spectrum to identify the characteristic functional groups present in the molecule, such as the aldehyde C=O stretch and aromatic C-H bends.
- **Mass Spectrometry (MS):**
  - **Analysis:** Use a suitable ionization technique (e.g., Electrospray Ionization - ESI) to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information.
- **Melting Point Determination:**

- Procedure: Use a standard melting point apparatus to determine the temperature range over which the solid compound melts. A sharp melting point range is indicative of high purity.

## Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like **5-(4-Iodophenyl)furan-2-carbaldehyde**.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and characterization of **5-(4-iodophenyl)furan-2-carbaldehyde**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [5-(4-Iodophenyl)furan-2-carbaldehyde chemical properties and solubility]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1308673#5-4-iodophenyl-furan-2-carbaldehyde-chemical-properties-and-solubility\]](https://www.benchchem.com/product/b1308673#5-4-iodophenyl-furan-2-carbaldehyde-chemical-properties-and-solubility)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)